molecular formula C12H8N2O4S B13136655 6-((4-Nitrophenyl)thio)nicotinicacid

6-((4-Nitrophenyl)thio)nicotinicacid

Cat. No.: B13136655
M. Wt: 276.27 g/mol
InChI Key: QXBDKRSHLFXESD-UHFFFAOYSA-N
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Description

6-((4-Nitrophenyl)thio)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a nitrophenyl group attached to the sulfur atom of the thioether linkage, which is further connected to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Nitrophenyl)thio)nicotinic acid typically involves the reaction of 6-chloronicotinic acid with 4-nitrothiophenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for 6-((4-Nitrophenyl)thio)nicotinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((4-Nitrophenyl)thio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Amino derivative: Reduction of the nitro group yields 6-((4-aminophenyl)thio)nicotinic acid.

    Sulfoxide/Sulfone: Oxidation of the thioether linkage yields the corresponding sulfoxide or sulfone derivatives.

Scientific Research Applications

6-((4-Nitrophenyl)thio)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((4-Nitrophenyl)thio)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in oxidative stress pathways. The nitrophenyl group may play a role in the compound’s ability to inhibit certain enzymes, while the nicotinic acid moiety could be involved in binding to specific receptors or proteins .

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinic acid: A precursor in the synthesis of 6-((4-Nitrophenyl)thio)nicotinic acid.

    4-Nitrothiophenol: Another precursor used in the synthesis.

    6-((4-Aminophenyl)thio)nicotinic acid: A reduced form of the compound.

Uniqueness

6-((4-Nitrophenyl)thio)nicotinic acid is unique due to the presence of both a nitrophenyl group and a nicotinic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H8N2O4S

Molecular Weight

276.27 g/mol

IUPAC Name

6-(4-nitrophenyl)sulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C12H8N2O4S/c15-12(16)8-1-6-11(13-7-8)19-10-4-2-9(3-5-10)14(17)18/h1-7H,(H,15,16)

InChI Key

QXBDKRSHLFXESD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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